8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide
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Overview
Description
8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal effects . The compound incorporates a quinoline moiety, which is a bicyclic structure consisting of a pyridine ring fused to a benzene ring, with a hydroxyl group at position 4 and a carboxamide group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-chloroquinoline.
Hydroxylation: The hydroxyl group is introduced at position 4 using a hydroxylating agent.
Carboxamidation: The carboxamide group is introduced at position 3 through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: The chlorine atom at position 8 can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide involves its interaction with various molecular targets:
Metal Chelation: The compound can chelate metal ions, disrupting metal-dependent biological processes.
Enzyme Inhibition: It can inhibit enzymes involved in DNA replication and repair, leading to cell death.
Apoptosis Induction: The compound can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
8-hydroxyquinoline: Known for its antimicrobial and anticancer properties.
Clioquinol: An 8-hydroxyquinoline derivative with antifungal activity.
PBT2: A derivative used in the treatment of Alzheimer’s disease.
Uniqueness
8-chloro-N-cyclopropyl-4-hydroxyquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C13H11ClN2O2 |
---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
8-chloro-N-cyclopropyl-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O2/c14-10-3-1-2-8-11(10)15-6-9(12(8)17)13(18)16-7-4-5-7/h1-3,6-7H,4-5H2,(H,15,17)(H,16,18) |
InChI Key |
RLSRNUKCJCKSGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Origin of Product |
United States |
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